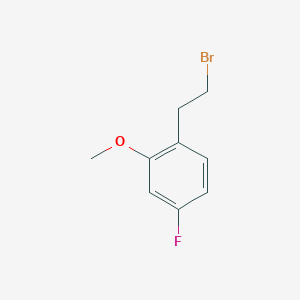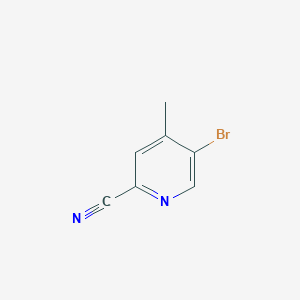
6-(Hidroximetil)morfolin-3-ona
Descripción general
Descripción
6-(Hydroxymethyl)morpholin-3-one is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Hydroxymethyl)morpholin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Hydroxymethyl)morpholin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ciencia de Materiales: Aplicaciones en Química de Polímeros
6-(Hidroximetil)morfolin-3-ona: puede usarse en química de polímeros debido a su grupo hidroximetil reactivo. Esta funcionalidad le permite actuar como un agente de entrecruzamiento o como un bloque de construcción para crear nuevos materiales poliméricos con aplicaciones potenciales en biomedicina e industria .
Química Analítica: Estudios Cromatográficos
En química analítica, este compuesto se puede utilizar como un estándar o material de referencia en estudios cromatográficos para ayudar a identificar y cuantificar compuestos similares en mezclas complejas .
Bioquímica: Estudios de Inhibición Enzimática
La estructura del anillo de morfolina se encuentra a menudo en moléculas bioactivas que pueden inhibir varias enzimas. Por lo tanto, This compound podría utilizarse en estudios bioquímicos para explorar su potencial como inhibidor enzimático .
Neurociencia: Modulación de Receptores de Neurotransmisores
Los derivados de morfolina son conocidos por interactuar con los receptores de neurotransmisores. La investigación sobre This compound podría proporcionar información sobre su posible uso en la modulación de la actividad del receptor, lo cual es relevante para el tratamiento de trastornos neurológicos .
Técnicas de Imagenología: Tomografía por Emisión de Positrones (PET)
Un derivado de morfolin-3-ona se ha identificado como un nuevo andamio para la imagenología de la lipasa de monoacilglicerol (MAGL) a través de PET. La optimización estructural de estos compuestos, incluyendo This compound, podría mejorar su aplicación en la imagenología in vivo .
Análisis Bioquímico
Biochemical Properties
6-(Hydroxymethyl)morpholin-3-one plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with secondary amides and primary alcohols, which are crucial in various biochemical pathways . The nature of these interactions often involves hydrogen bonding and van der Waals forces, which facilitate the binding of 6-(Hydroxymethyl)morpholin-3-one to its target molecules. These interactions can influence the activity of enzymes and proteins, thereby affecting the overall biochemical pathways in which they are involved.
Cellular Effects
6-(Hydroxymethyl)morpholin-3-one has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, 6-(Hydroxymethyl)morpholin-3-one can impact cell signaling pathways by interacting with signaling proteins, thereby affecting downstream cellular responses.
Molecular Mechanism
The molecular mechanism of action of 6-(Hydroxymethyl)morpholin-3-one involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Conversely, it can also activate enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, as the activity of transcription factors and other regulatory proteins is modulated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Hydroxymethyl)morpholin-3-one can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in gene expression and cellular metabolism persisting even after the compound is no longer present. These long-term effects are likely due to the lasting impact of the compound on key regulatory pathways within the cell.
Dosage Effects in Animal Models
The effects of 6-(Hydroxymethyl)morpholin-3-one vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, the compound can exhibit toxic or adverse effects, potentially leading to cell death or other detrimental outcomes.
Metabolic Pathways
6-(Hydroxymethyl)morpholin-3-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, it may inhibit enzymes involved in glycolysis, resulting in decreased production of ATP and other glycolytic intermediates. Additionally, 6-(Hydroxymethyl)morpholin-3-one can interact with cofactors such as NADH and FADH₂, influencing their availability and utilization in metabolic reactions.
Transport and Distribution
Within cells and tissues, 6-(Hydroxymethyl)morpholin-3-one is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization of 6-(Hydroxymethyl)morpholin-3-one within cells can influence its activity, as it may be more effective in certain cellular environments.
Subcellular Localization
The subcellular localization of 6-(Hydroxymethyl)morpholin-3-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can affect gene expression by interacting with transcription factors and other nuclear proteins. The activity and function of 6-(Hydroxymethyl)morpholin-3-one are closely linked to its subcellular localization, as its interactions with biomolecules are context-dependent.
Propiedades
IUPAC Name |
6-(hydroxymethyl)morpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-2-4-1-6-5(8)3-9-4/h4,7H,1-3H2,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMELBDGPDOJCTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC(=O)N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694973 | |
| Record name | 6-(Hydroxymethyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929019-95-4 | |
| Record name | 6-(Hydroxymethyl)morpholin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
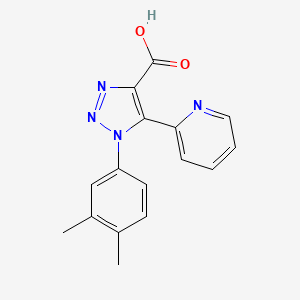
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523504.png)
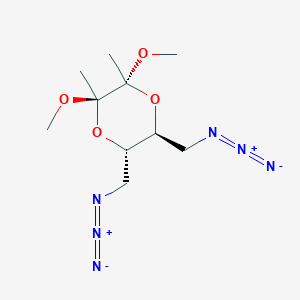
![2-(Chloromethyl)-7-Methylimidazo[1,2-A]Pyridine Hydrochloride](/img/structure/B1523507.png)
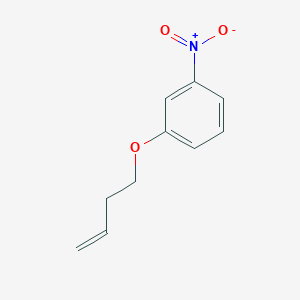
![2-[4-(3-Chloropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1523510.png)
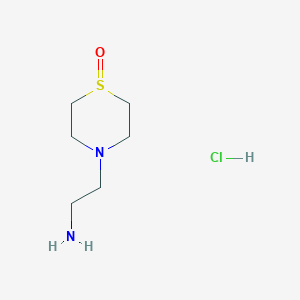
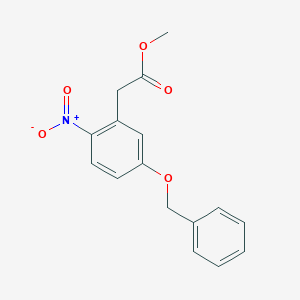
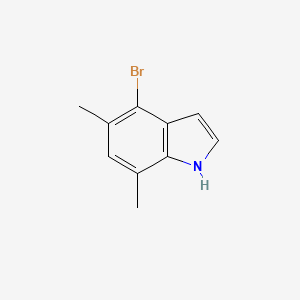

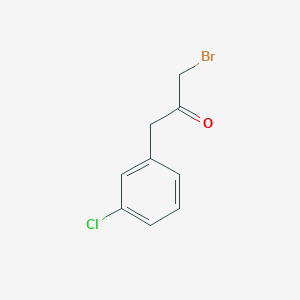
![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1523518.png)
